molecular formula C6H12Cl2N2S B13585035 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride

Cat. No.: B13585035
M. Wt: 215.14 g/mol
InChI Key: IVPIFYJLJVHGHO-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride typically involves the reaction of 4-methylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. This leads to the inhibition of cell growth and eventual cell death .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its stability and solubility, making it particularly useful in various applications .

Properties

Molecular Formula

C6H12Cl2N2S

Molecular Weight

215.14 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H10N2S.2ClH/c1-4(7)6-5(2)8-3-9-6;;/h3-4H,7H2,1-2H3;2*1H

InChI Key

IVPIFYJLJVHGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(C)N.Cl.Cl

Origin of Product

United States

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